molecular formula C8H5BrF3NO B6304853 2-Bromo-3-(trifluoromethyl)benzamide CAS No. 1369884-25-2

2-Bromo-3-(trifluoromethyl)benzamide

Cat. No.: B6304853
CAS No.: 1369884-25-2
M. Wt: 268.03 g/mol
InChI Key: HEHASHWRQNRNEY-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)benzamide typically involves the bromination of 3-(trifluoromethyl)benzoic acid followed by the conversion of the resulting brominated product to the corresponding benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to achieve the desired bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under specific conditions, altering its chemical structure.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used under controlled temperature and pH conditions.

    Coupling Reactions: Reagents such as boronic acids or halides in the presence of palladium catalysts are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    2-Bromo-4-(trifluoromethyl)benzamide: Similar structure but with the bromine atom in a different position, leading to variations in reactivity and applications.

    2-Bromo-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amide, affecting its chemical behavior and uses.

Uniqueness

2-Bromo-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity patterns are required.

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHASHWRQNRNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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